2-(5-Chlorothiophen-2-yl)-2-methyloxirane
Description
2-(5-Chlorothiophen-2-yl)-2-methyloxirane is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound features a thiophene ring substituted with a chlorine atom at the 5-position and an oxirane ring attached to the 2-position of the thiophene ring. The presence of both the thiophene and oxirane rings in its structure makes it a compound of interest in various fields of scientific research and industrial applications.
Properties
Molecular Formula |
C7H7ClOS |
|---|---|
Molecular Weight |
174.65 g/mol |
IUPAC Name |
2-(5-chlorothiophen-2-yl)-2-methyloxirane |
InChI |
InChI=1S/C7H7ClOS/c1-7(4-9-7)5-2-3-6(8)10-5/h2-3H,4H2,1H3 |
InChI Key |
PPHKMAMVHOSXNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CO1)C2=CC=C(S2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chlorothiophen-2-yl)-2-methyloxirane typically involves the following steps:
-
Formation of the Thiophene Ring: : The thiophene ring can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis. For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
-
Chlorination: : The thiophene ring is then chlorinated at the 5-position using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions .
-
Oxirane Ring Formation: : The final step involves the formation of the oxirane ring. This can be achieved through the epoxidation of an appropriate alkene precursor using peracids like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chlorothiophen-2-yl)-2-methyloxirane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, and alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Diols
Substitution: Substituted thiophene derivatives
Scientific Research Applications
2-(5-Chlorothiophen-2-yl)-2-methyloxirane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(5-Chlorothiophen-2-yl)-2-methyloxirane involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The thiophene ring can interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Bromothiophen-2-yl)-2-methyloxirane
- 2-(5-Iodothiophen-2-yl)-2-methyloxirane
- 2-(5-Methylthiophen-2-yl)-2-methyloxirane
Uniqueness
2-(5-Chlorothiophen-2-yl)-2-methyloxirane is unique due to the presence of the chlorine atom, which imparts specific chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the combination of the thiophene and oxirane rings provides a unique structural framework that can interact with biological targets in distinct ways compared to other similar compounds .
Biological Activity
2-(5-Chlorothiophen-2-yl)-2-methyloxirane is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C9H7ClOS
- Molecular Weight : 200.67 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The epoxide group in the structure is known for its electrophilic nature, which can facilitate reactions with nucleophiles in biological systems, potentially leading to alterations in cellular processes.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as a modulator for certain receptors, influencing signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. A study evaluated its efficacy against various bacterial strains, showing significant inhibition of growth at certain concentrations.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that this compound can induce cell death in cancer cell lines. The following table summarizes findings from a cytotoxicity study:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| A549 | 20 |
Case Studies
-
Study on Anticancer Effects : A recent study investigated the effects of the compound on breast cancer cells. Results indicated that treatment with this compound led to increased apoptosis and reduced cell proliferation, suggesting potential as an anticancer agent.
- Methodology : Cells were treated with varying concentrations of the compound for 48 hours, followed by analysis using flow cytometry.
- Findings : The compound significantly increased the percentage of apoptotic cells compared to control groups.
-
Antimicrobial Efficacy Study : Another study focused on the antimicrobial effects against multi-drug resistant strains of bacteria. The compound was tested in vitro and demonstrated promising results, particularly against S. aureus.
- Methodology : Disk diffusion method was employed to assess antimicrobial activity.
- Findings : Zones of inhibition were observed, indicating effective antimicrobial action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
